3-[4-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one is a heterocyclic compound featuring a pyrazinone core substituted with a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one typically involves the reaction of 4-(trifluoromethyl)aniline with pyrazine-2-carboxylic acid under specific conditions. The reaction is often catalyzed by a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), followed by cyclization to form the pyrazinone ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazinone ring to pyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of pyrazine derivatives.
Substitution: Halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
3-[4-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of various enzymes and receptors, including kinases and GABA receptors.
Biological Studies: The compound is used in studies related to its antiproliferative and cytotoxic activities against cancer cell lines.
Materials Science:
Mechanism of Action
The mechanism of action of 3-[4-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one involves its interaction with specific molecular targets. For instance, it can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The trifluoromethyl group enhances its binding affinity and specificity due to its electron-withdrawing properties, which can stabilize the interaction with the target protein .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Similar in structure but with a triazole ring fused to the pyrazine core.
4-Cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide: Contains a trifluoromethylphenyl group but with a more complex structure.
Uniqueness
3-[4-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its potential as a pharmacophore in drug design .
Properties
Molecular Formula |
C11H7F3N2O |
---|---|
Molecular Weight |
240.18 g/mol |
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]-1H-pyrazin-2-one |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)8-3-1-7(2-4-8)9-10(17)16-6-5-15-9/h1-6H,(H,16,17) |
InChI Key |
XHDPJHMZVDOZSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CNC2=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.